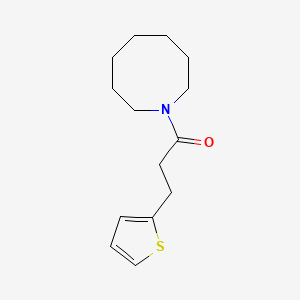
(4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone, also known as 4-MPD, is a research chemical that belongs to the cathinone class. It is a synthetic stimulant that has gained popularity among the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is similar to other cathinones. It acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to a feeling of euphoria and increased energy levels. However, the exact mechanism of action of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone are similar to other stimulants. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to cardiovascular problems. Long-term use of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is its unique mechanism of action, which makes it a valuable tool for studying the neurochemistry of the brain. It is also relatively easy to synthesize and can be produced in high yields. However, its potential for abuse and addiction makes it difficult to use in human studies. It also has potential health risks, which must be considered when using it in lab experiments.
Orientations Futures
There are several potential future directions for research on (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Further research is needed to determine its safety and efficacy in these applications. Another area of interest is its potential as a tool for studying the neurochemistry of addiction and developing new treatments for addiction. Additionally, more research is needed to fully understand the mechanism of action of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone and its potential side effects.
Méthodes De Synthèse
The synthesis of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 4-methylthiophenol with pyrrolidine and formaldehyde. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of pure (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone.
Applications De Recherche Scientifique
(4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of (4-Methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is in the field of neuroscience. It has been found to have a unique mechanism of action that affects the release of neurotransmitters in the brain. This makes it a valuable tool for studying the neurochemistry of the brain and developing new treatments for neurological disorders.
Propriétés
IUPAC Name |
(4-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-11-6-4-10(5-7-11)12(14)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBULWUXKLPQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(methylcarbamoylamino)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499497.png)


![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)



![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)



![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)